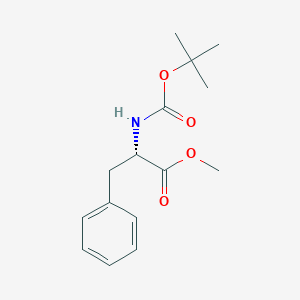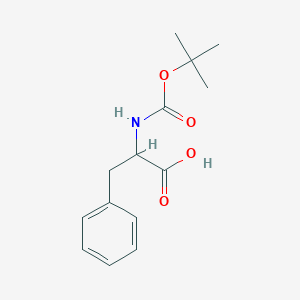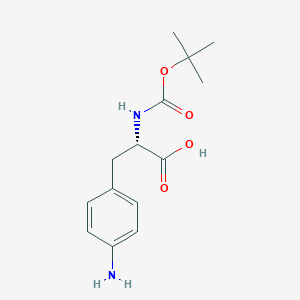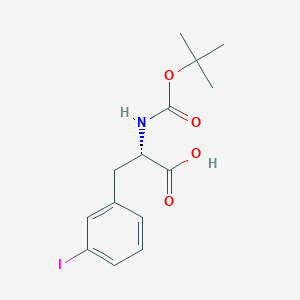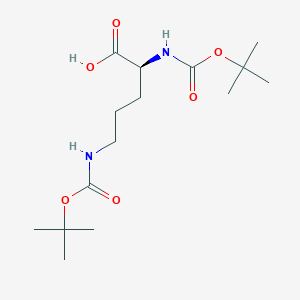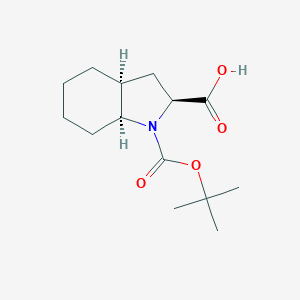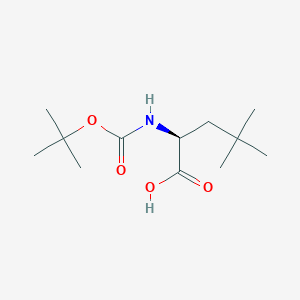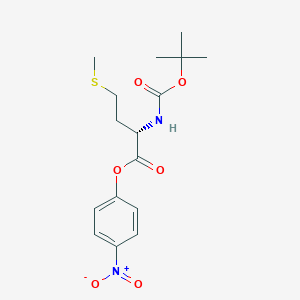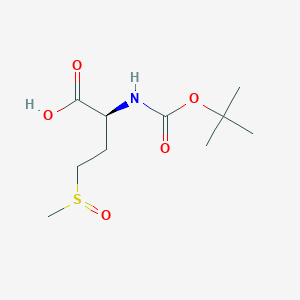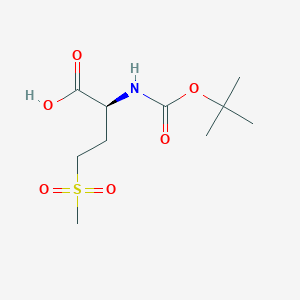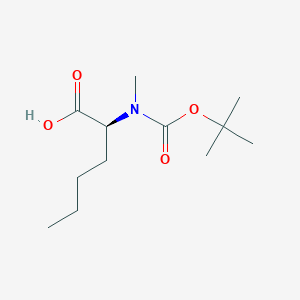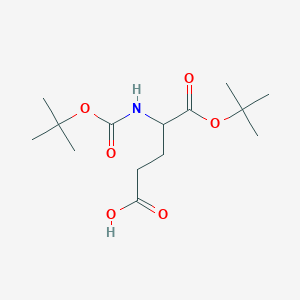
Boc-Glu-OtBu
描述
Boc-Glu-OtBu, also known as N-α-tert-Butoxycarbonyl-L-glutamic acid γ-tert-butyl ester, is a derivative of glutamic acid. It is commonly used in solid-phase peptide synthesis (SPPS) to introduce glutamate residues into peptides. This compound is characterized by its protective groups, which prevent unwanted reactions during peptide synthesis .
科学研究应用
Boc-Glu-OtBu has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, particularly in SPPS.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes
作用机制
Target of Action
Boc-Glu-OtBu is an N-terminal protected amino acid . It is primarily used in solid-phase peptide synthesis (SPPS) to create unique peptides containing glutamate tert-butyl ester residues . The primary targets of this compound are the peptide chains in the synthesis process.
Mode of Action
This compound interacts with its targets by being incorporated into the peptide chain during the synthesis process . The Boc (tert-butoxycarbonyl) group in this compound serves as a protective group for the amino acid, preventing it from reacting until the desired point in the synthesis process . Once the peptide chain is formed, the Boc group can be removed, revealing the glutamate residue .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the peptide synthesis pathway . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The downstream effects of this include the creation of peptides with specific sequences and structures.
Pharmacokinetics
The stability of the compound under various conditions is crucial for its effectiveness in peptide synthesis .
Result of Action
The result of this compound’s action is the formation of peptides with specific sequences and structures . These peptides can then be used in various biological and medical research applications.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is typically stored at low temperatures to maintain its stability . Additionally, the pH and solvent conditions during the peptide synthesis process can impact the effectiveness of this compound .
生化分析
Biochemical Properties
Boc-Glu-OtBu plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during this process. The nature of these interactions is largely determined by the structure of this compound, which includes a tert-butyl ester group that can participate in various chemical reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis . By contributing to the formation of specific peptide sequences, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in peptide synthesis . It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression through the peptides it helps form .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors involved in these pathways, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of its role in peptide synthesis . It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is determined by its role in peptide synthesis . It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
Boc-Glu-OtBu is synthesized through the protection of the amino and carboxyl groups of glutamic acid. The synthesis typically involves the following steps:
Protection of the amino group: The amino group of glutamic acid is protected using tert-butoxycarbonyl (Boc) chloride in the presence of a base such as triethylamine.
Protection of the carboxyl group: The carboxyl group is protected by esterification with tert-butyl alcohol in the presence of a catalyst like dicyclohexylcarbodiimide (DCC).
The reaction conditions usually involve maintaining the reaction mixture at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control of reaction conditions and efficient production of the compound .
化学反应分析
Types of Reactions
Boc-Glu-OtBu undergoes various chemical reactions, including:
Deprotection reactions: The Boc and tert-butyl groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Trifluoroacetic acid (TFA): Used for deprotection of Boc and tert-butyl groups.
Nucleophiles: Such as amines or alcohols, used in substitution reactions.
Major Products Formed
Deprotected glutamic acid: Formed after removal of protective groups.
Substituted derivatives: Formed through nucleophilic substitution reactions.
相似化合物的比较
Similar Compounds
Fmoc-Glu-OtBu: Another protected glutamic acid derivative used in peptide synthesis.
Boc-Glu-OBzl: A similar compound with a benzyl ester protective group instead of tert-butyl.
Uniqueness
Boc-Glu-OtBu is unique due to its specific protective groups, which offer stability and ease of removal under mild conditions. This makes it particularly useful in SPPS, where precise control over the synthesis process is crucial .
属性
IUPAC Name |
(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)9(7-8-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOYURYWGUWMFM-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426357 | |
| Record name | Boc-Glu-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24277-39-2 | |
| Record name | N-(tert-Butoxycarbonyl)-L-glutamic acid 1-tert-butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24277-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 164659 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boc-Glu-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


